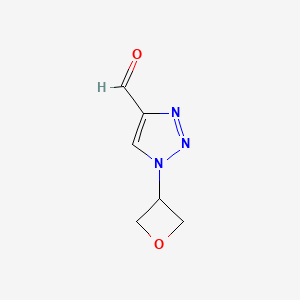
1-(オキセタン-3-イル)-1H-1,2,3-トリアゾール-4-カルバルデヒド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that features both an oxetane ring and a triazole ring. The oxetane ring is a four-membered ring containing one oxygen atom, while the triazole ring is a five-membered ring containing three nitrogen atoms.
科学的研究の応用
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several applications in scientific research:
準備方法
The synthesis of 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves the formation of the oxetane ring followed by the introduction of the triazole ring. One common method is the cyclization of appropriate precursors through intramolecular cyclization reactions. For instance, the oxetane ring can be synthesized via intramolecular etherification or epoxide ring opening/closing reactions . . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
化学反応の分析
1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The oxetane ring can undergo ring-opening reactions, often facilitated by nucleophiles under acidic or basic conditions.
Cycloaddition: The triazole ring can participate in cycloaddition reactions, forming larger ring systems.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as copper(I) iodide for click chemistry, and various acids or bases depending on the specific reaction . Major products formed from these reactions include carboxylic acids, alcohols, and substituted triazole derivatives .
作用機序
The mechanism by which 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of an enzyme, thereby blocking its activity . The oxetane ring’s ability to undergo ring-opening reactions can also play a role in its reactivity, allowing it to form covalent bonds with target molecules . The triazole ring’s nitrogen atoms can participate in hydrogen bonding and other interactions, further influencing the compound’s activity .
類似化合物との比較
Similar compounds to 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde include other oxetane and triazole derivatives. For example:
Oxetan-3-one: A simpler oxetane derivative used in various synthetic applications.
1H-1,2,3-Triazole-4-carbaldehyde: A triazole derivative without the oxetane ring, used in similar chemical reactions.
Azetidine derivatives: Four-membered nitrogen-containing rings that share some reactivity with oxetanes.
The uniqueness of 1-(Oxetan-3-yl)-1H-1,2,3-triazole-4-carbaldehyde lies in its combination of the oxetane and triazole rings, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
1-(oxetan-3-yl)triazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c10-2-5-1-9(8-7-5)6-3-11-4-6/h1-2,6H,3-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHGUHPAFPXBPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)N2C=C(N=N2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














